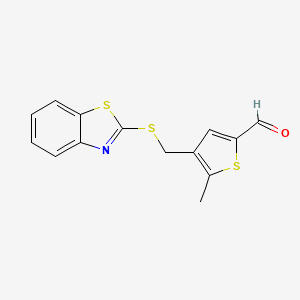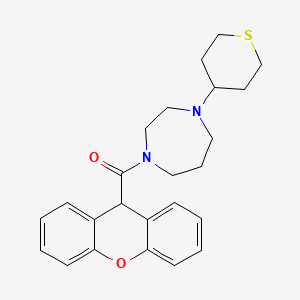
2-Azido-2-(1-methoxycyclobutyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-2-(1-methoxycyclobutyl)ethanol is a chemical compound . It is similar to 2-Azido-ethanol, which is used to synthesize ethylene diamine . It can be produced by reacting ethanol with sodium azide in the presence of an acid catalyst .
Synthesis Analysis
Azides can be synthesized from their corresponding alcohols by stirring a solution of sodium azide in DMSO with a thoroughly ground equimolecular mixture of triphenylphosphine, iodine, and imidazole . This method can be applied to synthesize this compound. Another method involves the oxidation of 1,3-cyclohexadiene in the presence of azide ions and mixed aqueous solvents .Chemical Reactions Analysis
Azides, including this compound, can participate in various chemical reactions. For example, they can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles . They can also react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction .Wissenschaftliche Forschungsanwendungen
Enzymatic Synthesis and Biological Activity
- Enzymatic Synthesis of Optically Pure Azido Alcohols: Enzymatic reduction using Candida magnoliae and Saccharomyces cerevisiae enzymes has been used to synthesize both antipodes of 2-azido-1-arylethanols with excellent optical purity. These compounds, including (S)-2-Azido-1-(p-chlorophenyl)ethanols, have been successfully reacted with alkynes to produce triazole-containing beta-adrenergic receptor blocker analogues with potential biological activity (Haribabu Ankati et al., 2008).
Chemical Synthesis and Applications
- Synthesis of Oligosaccharides: 2-Azido alcohols have been used in the chemical synthesis of oligosaccharides representing human blood group epitopes Lex and Ley. This includes the use of 5-Azido-3-oxa-l-pentanol, prepared from a related compound, 2-(2-chloroethoxy)ethanol, demonstrating the relevance of azido alcohols in complex organic synthesis (S. F. Perez et al., 1998).
Dynamic Kinetic Resolution in Synthesis
- Dynamic Kinetic Resolution for Chiral Compounds: Beta-azido alcohols have been used in enzymatic resolution combined with ruthenium-catalyzed alcohol isomerization. This method efficiently transforms racemic beta-azido alcohols into enantiomerically pure acetates, illustrating its utility in synthesizing chiral compounds such as (S)-propanolol (O. Pàmies & J. Bäckvall, 2001).
Application in Nucleoside Synthesis
- Synthesis of Antiviral Nucleosides: Compounds such as (1R,cis)-2-(3-Amino-2,2-dimethylcyclobutyl)ethanol, which are structurally related to 2-Azido-2-(1-methoxycyclobutyl)ethanol, have been used as precursors in synthesizing cyclobutyl nucleoside analogues. These analogues have shown antiviral activity against viruses like herpes simplex and vaccinia virus (J E Borges et al., 1998).
Safety and Hazards
Zukünftige Richtungen
Azides, including 2-Azido-2-(1-methoxycyclobutyl)ethanol, have a wide range of applications in the synthesis of various heterocycles . Their use in the synthesis of biologically important heterocyclic compounds, bioconjugation strategies, and material sciences is expected to continue to be a significant area of research .
Eigenschaften
IUPAC Name |
2-azido-2-(1-methoxycyclobutyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-12-7(3-2-4-7)6(5-11)9-10-8/h6,11H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHRSBCZIYNREP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC1)C(CO)N=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3-Dimethyl-4-[1-(2-methyl-1-benzofuran-3-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B2403433.png)
![N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2403435.png)
![6-ethyl-N-[3-(3-methylpiperidin-1-yl)propyl]-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide](/img/structure/B2403436.png)
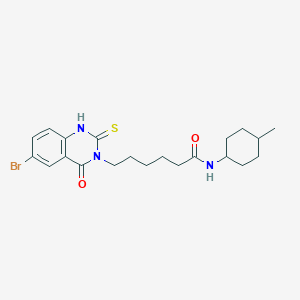

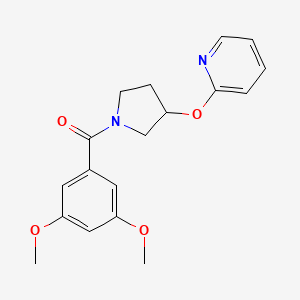
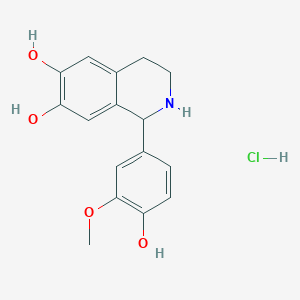

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403448.png)
![N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2403449.png)
![4,7-Dimethyl-6-(4-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2403450.png)
